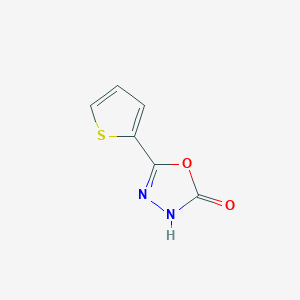

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one" is a derivative of the 1,3,4-oxadiazole family, which is known for its heterocyclic structure containing both oxygen and nitrogen atoms within a five-membered ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides with various reagents. For instance, the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones was achieved by reacting (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in POCl3 under reflux conditions . Similarly, other derivatives, such as those mentioned in the papers, are synthesized through different cyclization and condensation reactions, often involving hydrazides and carbon disulfide or aldehydes .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of compound 4i, a related derivative, was determined by single-crystal X-ray diffraction . Other compounds within this family have their structures confirmed by 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the oxadiazole ring.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione leads to the formation of thiazoles, which can be further methylated or reacted with amines to yield compounds with stabilized push-pull systems . These reactions expand the chemical diversity of the oxadiazole core and allow for the exploration of new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring imparts certain electronic characteristics, such as the ability to engage in tautomeric equilibria, as seen in the thiol-thione tautomerism of some derivatives . The heteroatoms in the ring also affect the compound's acidity, basicity, and reactivity, which are crucial for their interaction with biological targets and their overall pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Therapeutic Potency and Bioactivity

1,3,4-Oxadiazole derivatives, including compounds like 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, have been extensively studied for their therapeutic potential due to their ability to bind effectively with various enzymes and receptors. This binding facilitates a range of bioactivities, leading to their use in treating a variety of ailments. Research highlights their significance in medicinal chemistry, showcasing their application in anticancer, antifungal, antibacterial, and numerous other therapeutic areas. The structure of 1,3,4-oxadiazole makes these compounds highly versatile for developing new medicinal agents with high efficacy and minimal toxicity (Verma et al., 2019).

Synthesis and Pharmacology

The pharmacokinetic properties of 1,3,4-oxadiazole derivatives, including their hydrogen bond interactions with biomacromolecules, contribute significantly to their pharmacological activity. Recent research underscores the importance of oxadiazole as a biologically active unit in various compounds, showing a wide range of activities such as antibacterial, anti-inflammatory, and anticancer effects. These findings suggest that the derivatives of 1,3,4-oxadiazole, including 5-thien-2-yl variants, offer a promising foundation for developing new pharmaceuticals (Wang et al., 2022).

Potential in Material Science and Organic Electronics

Oxadiazoles, specifically 1,3,4-oxadiazole scaffolds, are not only pivotal in pharmacology but also find applications in material science and organic electronics. Their photoluminescent properties, excellent thermal and chemical stability, and efficient coordination sites make them ideal candidates for metal-ion sensors. This broad application spectrum signifies the compound's versatility beyond medicinal chemistry, extending to the development of chemosensors and fluorescent frameworks (Sharma et al., 2022).

Anticancer and Antiviral Activities

The anticancer and antiviral potentials of 1,3,4-oxadiazole derivatives are significant, with various mechanisms of action such as enzyme inhibition and growth factor modulation. These compounds are considered promising leads for future treatment strategies against cancer and viral infections, highlighting the ongoing need for novel therapeutic agents in these domains (Devi et al., 2022).

Antimicrobial Resistance

The rise of antimicrobial resistance has led to an increased interest in new compounds like 1,3,4-oxadiazole derivatives that exhibit a range of antimicrobial activities. These compounds have shown promising results against known antibiotics, suggesting their potential as new drugs in combating resistant microbial strains. This research avenue is particularly important in the current landscape of global health challenges posed by antimicrobial resistance (Glomb & Świątek, 2021).

Propiedades

IUPAC Name |

5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGUELILIFLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427874 |

Source

|

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

128772-83-8 |

Source

|

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.